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Compound of Interest

Compound Name: Ziritaxestat

Cat. No.: B607656

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the research and clinical findings on the use of
ziritaxestat (GLPG1690), a selective autotaxin inhibitor, in combination with the standard-of-
care antifibrotic agents, pirfenidone and nintedanib, for the treatment of idiopathic pulmonary
fibrosis (IPF).

Introduction

Idiopathic pulmonary fibrosis is a progressive and fatal lung disease with a significant unmet
medical need.[1][2] While pirfenidone and nintedanib are approved treatments that slow
disease progression, they do not halt or reverse the fibrotic process, and their use can be
limited by adverse effects.[1][2] Ziritaxestat was investigated as a novel therapeutic agent
targeting the autotaxin-lysophosphatidic acid (LPA) signaling pathway, which is implicated in
fibrosis.[1][3] The rationale for combining ziritaxestat with pirfenidone or nintedanib was to
target different fibrotic pathways simultaneously, potentially leading to additive or synergistic
effects. However, phase 3 clinical trials (ISABELA 1 and ISABELA 2) investigating these
combinations were terminated early due to a lack of efficacy and an unfavorable benefit-risk
profile.[1][2][4]

Data Presentation

The primary quantitative data available for the combination of ziritaxestat with pirfenidone or
nintedanib comes from the identically designed ISABELA 1 and ISABELA 2 phase 3 clinical
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trials. These studies evaluated two doses of ziritaxestat (200 mg and 600 mg once daily)
added to a standard-of-care regimen (pirfenidone or nintedanib) compared to placebo.[1][4]

Table 1: Primary Efficacy Endpoint in the ISABELA 1 and ISABELA 2 Trials[1][3]

Annual Rate of Decline in

Trial Treatment Group Forced Vital Capacity
(FVC) (mL)
Ziritaxestat 600 mg + Standard
ISABELA 1 -124.6
of Care

Ziritaxestat 200 mg + Standard

-173.9
of Care
Placebo + Standard of Care -147.3
Ziritaxestat 600 mg + Standard
ISABELA 2 -173.8
of Care
Ziritaxestat 200 mg + Standard
-174.9
of Care
Placebo + Standard of Care -176.6

Table 2: All-Cause Mortality in the ISABELA 1 and ISABELA 2 Trials[1][3]
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Trial Treatment Group All-Cause Mortality (%)
Ziritaxestat 600 mg + Standard

ISABELA 1 8.0
of Care

Ziritaxestat 200 mg + Standard

4.6
of Care
Placebo + Standard of Care 6.3
Ziritaxestat 600 mg + Standard
ISABELA 2 9.3
of Care
Ziritaxestat 200 mg + Standard 85
of Care '
Placebo + Standard of Care 4.7

Note: Preclinical data on the combination of ziritaxestat with pirfenidone or nintedanib,
including potential synergistic or additive effects on fibrosis biomarkers, are not extensively
available in published literature.

Experimental Protocols

The following is a generalized protocol based on the design of the ISABELA 1 and ISABELA 2
clinical trials.

Study Title: A Phase 3, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the
Efficacy and Safety of Ziritaxestat in Addition to Standard of Care in Subjects with Idiopathic
Pulmonary Fibrosis (ISABELA 1 & 2).[5]

1. Study Objectives:

o Primary: To evaluate the effect of ziritaxestat compared to placebo on the rate of decline of
FVC in participants with IPF receiving standard of care.[4][5]

e Secondary: To assess the effect of ziritaxestat on disease progression, time to first
respiratory-related hospitalization, and health-related quality of life.[4][5]
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. Study Design:

Two identically designed, international, multicenter, randomized, double-blind, placebo-
controlled, parallel-group studies.[1][5]

Participants were randomized in a 1:1:1 ratio to one of three treatment arms.[1][5]

. Participant Population:

Adults (=40 years old) with a confirmed diagnosis of IPF.

Willing to continue or initiate standard of care treatment with either pirfenidone or nintedanib.

. Investigational Treatment Arms:

Arm 1: Ziritaxestat 600 mg orally, once daily + Standard of Care (Pirfenidone or Nintedanib).

[1][4]

Arm 2: Ziritaxestat 200 mg orally, once daily + Standard of Care (Pirfenidone or Nintedanib).

[11[4]
Arm 3: Placebo orally, once daily + Standard of Care (Pirfenidone or Nintedanib).[1][4]
. Study Procedures:

Screening: Confirmation of IPF diagnosis, assessment of eligibility criteria, and baseline
measurements including pulmonary function tests (PFTs), and quality of life questionnaires.

Randomization: Eligible participants randomized to one of the three treatment arms.

Treatment Period: Minimum of 52 weeks of treatment.[4][5]

Assessments:

o PFTs (including FVC) performed at baseline and at regular intervals throughout the study.

o Safety and tolerability monitored through recording of adverse events, clinical laboratory
tests, and physical examinations.
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o Pharmacokinetic and pharmacodynamic assessments.[1]
6. Outcome Measures:
e Primary Endpoint: Annual rate of decline in FVC (mL) over 52 weeks.[4][5]
o Key Secondary Endpoints:

o Time to disease progression (defined as a >10% absolute decline in percent predicted
FVC or death).

o Time to first respiratory-related hospitalization.[5]
o Change from baseline in the St. George’s Respiratory Questionnaire total score.[5]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by each drug and the
experimental workflow of the ISABELA trials.
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ISABELA 1 & 2 Clinical Trial Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Notes and Protocols: Ziritaxestat in
Combination with Pirfenidone or Nintedanib]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607656#use-of-ziritaxestat-in-combination-with-
pirfenidone-or-nintedanib-in-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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